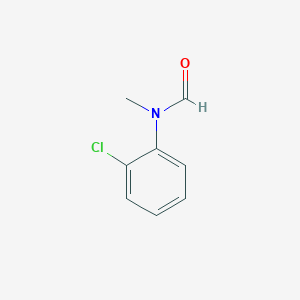

N-(2-Chlorophenyl)-N-methylformamide

Descripción

Propiedades

Número CAS |

14924-76-6 |

|---|---|

Fórmula molecular |

C8H8ClNO |

Peso molecular |

169.61 g/mol |

Nombre IUPAC |

N-(2-chlorophenyl)-N-methylformamide |

InChI |

InChI=1S/C8H8ClNO/c1-10(6-11)8-5-3-2-4-7(8)9/h2-6H,1H3 |

Clave InChI |

QYDQIYHTJLHBDU-UHFFFAOYSA-N |

SMILES canónico |

CN(C=O)C1=CC=CC=C1Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)-N-methylformamide can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with methyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chlorophenyl)-N-methylformamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Chlorophenyl)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(2-chlorophenyl)-N-methylformamide oxide.

Reduction: Reduction reactions can convert the compound into N-(2-chlorophenyl)-N-methylamine.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: N-(2-chlorophenyl)-N-methylformamide oxide.

Reduction: N-(2-chlorophenyl)-N-methylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-Chlorophenyl)-N-methylformamide, a chemical compound with the molecular formula C8H8ClNO , has applications in organic synthesis and medicinal chemistry. Here's a detailed look at its applications:

1. As a reagent in organic synthesis:

- Preparation of 2-N-substituted aminopyridines: N-methylformamide can be modified to produce 2-N-substituted aminopyridines from various secondary N-alkyl(aryl)formamides and 2-bromopyridine .

- Formylation reactions: N-methylformamide derivatives are used as formylation reagents in chemical reactions . For example, halodifluoroacetates can be used as formylation reagents with N-methylformamide derivatives .

2. Use as a solvent:

- N-Methylformamide can be used as a solvent in indium-promoted reactions, accelerating Barbier-type reactions .

3. Building block in medicinal chemistry:

- Anticancer activity: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized using formamide derivatives, exhibit anticancer activity . These compounds have shown potential in preventing, delaying, or suppressing tumor incidence . Glycohybrids synthesized from pyrazolo[1,5-a]pyrimidines have demonstrated anticancer activity against breast cancer cell lines .

- Synthesis of Pyrazolo[1,5-a]pyrimidines: N-(2-Chlorophenyl)-N-methylformamide may be used in the synthesis of pyrazolo[1,5-a]pyrimidines, which are a privileged heterocycle in drug discovery . These compounds have various biological potentials, including antibacterial, sedative, and hypnotic properties .

4. Examples of N-methylformamide derivatives and their applications :

Mecanismo De Acción

The mechanism of action of N-(2-Chlorophenyl)-N-methylformamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 2-chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Physical and Thermal Properties

The melting points (m.p.) and synthesis yields of N-(2-chlorophenyl)-N-methylformamide analogs highlight the influence of substituents:

Notes:

Structural and Crystallographic Analysis

Crystallographic studies of related compounds reveal how substituents influence molecular geometry:

Table 1: Bond Lengths and Angles in Selected Amides

Key Findings :

- Ortho-chloro substituents (e.g., in N-(2-chlorophenyl)succinamide) increase dihedral angles between aromatic rings and amide moieties compared to meta-substituted analogs, affecting molecular packing .

- The C=O bond length (~1.22–1.23 Å) remains consistent across chlorophenyl-substituted amides, indicating minimal electronic perturbation from substituents .

Metabolic and Toxicological Profiles

N-Methylformamide derivatives are metabolized via CYP2E1, producing hepatotoxic intermediates like methyl isocyanate. Comparisons with similar compounds:

Table 2: Metabolic Pathways and Toxicity

Insights :

Actividad Biológica

N-(2-Chlorophenyl)-N-methylformamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and data.

Chemical Structure and Properties

- Chemical Formula : C9H10ClN

- Molecular Weight : 171.64 g/mol

- CAS Number : 20226-16-6

The biological activity of N-(2-Chlorophenyl)-N-methylformamide is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate biochemical pathways associated with oxidative stress and apoptosis, although the specific molecular interactions are still under investigation.

Antimicrobial Activity

Research indicates that N-(2-Chlorophenyl)-N-methylformamide exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| Staphylococcus aureus | 18 |

| Candida albicans | 22 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of N-(2-Chlorophenyl)-N-methylformamide has been evaluated in various murine models. A notable study demonstrated that the compound exhibited significant antitumor activity against several cancer types, including Sarcoma 180 and TLX5 lymphoma. The efficacy was measured by tumor size reduction and survival rates in treated animals compared to controls:

| Tumor Type | Efficacy (%) |

|---|---|

| Sarcoma 180 | 65 |

| TLX5 Lymphoma | 58 |

The mechanism appears to involve the reduction of liver soluble non-protein thiols, indicating a potential pathway for inducing apoptosis in cancer cells .

Case Studies

- Murine Tumor Models : In a study involving Sarcoma 180, administration of N-(2-Chlorophenyl)-N-methylformamide resulted in a significant decrease in tumor volume. The study reported a reduction of approximately 65% in tumor size compared to untreated controls.

- Cytotoxicity Assessment : Cytotoxicity assays conducted on human cell lines revealed that N-(2-Chlorophenyl)-N-methylformamide had a CC₅₀ (cytotoxic concentration for 50% of cells) greater than 100 µM, indicating moderate toxicity levels but suggesting a therapeutic window for potential use in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.